BenchChemオンラインストアへようこそ!

3-bromo-6-chloro-4-methylpyridazine

Palladium-Catalyzed Cross-Coupling Chemoselective Functionalization Pyridazine Derivatization

3-Bromo-6-chloro-4-methylpyridazine is a uniquely differentiated halogenated pyridazine building block. Its orthogonal C3-bromo (high Suzuki reactivity) and C6-chloro (retained for late-stage SNAr/coupling) enable sequential chemoselective elaboration without protecting-group manipulation. The C4-methyl group optimizes lipophilicity (LogP 1.54) and metabolic stability, making it a preferred scaffold for CNS-penetrant probes and fungicide libraries. Choose this compound to reduce synthetic steps, simplify purification, and accelerate SAR cycles in drug-discovery and agrochemical programs.

Molecular Formula C5H4BrClN2
Molecular Weight 207.5
CAS No. 89283-90-9
Cat. No. B6166775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-6-chloro-4-methylpyridazine
CAS89283-90-9
Molecular FormulaC5H4BrClN2
Molecular Weight207.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-chloro-4-methylpyridazine (CAS 89283-90-9): A Bifunctional Halogenated Pyridazine Building Block for Regioselective Cross-Coupling


3-Bromo-6-chloro-4-methylpyridazine is a halogenated heterocyclic building block belonging to the pyridazine family, characterized by a 1,2-diazine core substituted with bromo (C3), chloro (C6), and methyl (C4) groups . The compound exhibits a molecular weight of 207.46 g/mol and is commercially available with standard purity of 97% . Its orthogonal halogenation pattern—featuring a reactive bromo and a more stable chloro substituent—enables sequential, chemoselective functionalization via palladium-catalyzed cross-coupling reactions, a property not shared by symmetrically halogenated analogs . Physicochemical data include a predicted density of 1.7±0.1 g/cm³ and a boiling point of 315.8±37.0 °C at 760 mmHg [1].

Why 3-Bromo-6-chloro-4-methylpyridazine Cannot Be Replaced by Dichloro or Dibromo Pyridazine Analogs


Generic substitution with structurally similar pyridazine derivatives—such as 3,6-dichloro-4-methylpyridazine or 3-bromo-6-chloropyridazine—fails due to fundamental differences in orthogonal reactivity, electronic character, and lipophilicity. The combination of a C3-bromo (high reactivity toward oxidative addition) and a C6-chloro (comparatively inert under standard Suzuki conditions) in 3-bromo-6-chloro-4-methylpyridazine confers a unique chemoselective handle absent in symmetrically dihalogenated analogs, which undergo non-selective or double functionalization . Furthermore, the C4-methyl substituent modulates both the electronic density of the heteroaromatic ring and the compound's lipophilicity, parameters that directly influence reaction yields in cross-coupling and the downstream physicochemical profile of derived drug candidates [1]. These distinctions translate into measurable differences in synthetic efficiency, purification complexity, and biological property optimization.

Quantitative Differentiation of 3-Bromo-6-chloro-4-methylpyridazine Relative to Closest Analogs


Orthogonal Halogen Reactivity Enables Sequential, Regioselective Suzuki Coupling

In palladium-catalyzed Suzuki reactions, the carbon-bromine bond in halogenated pyridazines undergoes oxidative addition with Pd(0) significantly faster than the carbon-chlorine bond, enabling exclusive arylation at the bromo-bearing position. A direct class-level study on 4-bromo-6-chloro-3-phenylpyridazine demonstrated exclusive regioselective arylation at the 4-bromo position under standard Suzuki conditions (Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O, 80°C), with no detectable coupling at the chloro site . This orthogonal reactivity is inferred to apply to 3-bromo-6-chloro-4-methylpyridazine, where the C3-bromo should be preferentially functionalized, leaving the C6-chloro intact for subsequent diversification. By contrast, 3,6-dichloro-4-methylpyridazine lacks this intrinsic selectivity, often yielding mixtures of mono- and di-arylated products under analogous conditions.

Palladium-Catalyzed Cross-Coupling Chemoselective Functionalization Pyridazine Derivatization

Enhanced Lipophilicity (LogP) Improves Predicted Membrane Permeability Relative to Amino-Substituted Analogs

The LogP value of 3-bromo-6-chloro-4-methylpyridazine is reported as 1.54 [1], placing it within the optimal range (1–3) for balancing aqueous solubility and passive membrane diffusion. In contrast, 3-amino-6-chloro-4-methylpyridazine (CAS 64068-00-4) exhibits a significantly lower predicted LogP of approximately 0.5 due to the polar amino group, which reduces passive permeability and may alter pharmacokinetic behavior . The difference of ~1.04 log units corresponds to an ~11-fold higher partition coefficient (logP basis), a measurable distinction that impacts the compound's utility in constructing cell-permeable probe molecules and drug candidates.

Lipophilicity Drug-Likeness Physicochemical Properties

Higher Boiling Point and Density Differentiate Purification and Formulation Profiles from Dichloro Analog

3-Bromo-6-chloro-4-methylpyridazine exhibits a boiling point of 315.8±37.0 °C at 760 mmHg and a density of 1.7±0.1 g/cm³ [1]. Its direct dichloro analog, 3,6-dichloro-4-methylpyridazine (CAS 19064-64-3), boils at 149–151 °C at 21 mmHg (corresponding to a lower atmospheric boiling point) and is a solid with a melting point of 86–88 °C . The substantially higher boiling point of the bromo-chloro derivative reflects stronger intermolecular interactions and lower volatility, which may influence distillation-based purification strategies and the compound's behavior in high-temperature reactions. The density difference (1.7 vs. ~1.3 g/cm³ for the dichloro analog) further impacts phase separation and solubility in biphasic systems.

Physical Properties Purification Formulation

Commercial Availability at 97% Purity with Validated Analytical QC Reduces Procurement Risk

3-Bromo-6-chloro-4-methylpyridazine is offered by major suppliers at a standard purity of 97%, with batch-specific analytical data including NMR, HPLC, and GC available upon request . In comparison, many closest structural analogs (e.g., 3-bromo-6-chloropyridazine, 6-chloro-3-iodo-4-methylpyridazine) are typically listed at 95% minimum purity without the same level of documented QC [1]. The 2% purity delta, while modest, can be decisive in multistep syntheses where cumulative impurity profiles compromise yields and downstream purification.

Quality Control Purity Benchmarking Sourcing Reliability

Priority Application Scenarios for 3-Bromo-6-chloro-4-methylpyridazine Based on Differentiated Evidence


Sequential, Regioselective Diversification in Medicinal Chemistry Lead Optimization

In drug discovery programs requiring iterative structure-activity relationship (SAR) exploration, the orthogonal reactivity of 3-bromo-6-chloro-4-methylpyridazine enables chemists to install an aryl or heteroaryl moiety at the C3 position via Suzuki coupling while preserving the C6-chloro for a subsequent nucleophilic aromatic substitution or second cross-coupling step. This sequential strategy, validated by class-level studies demonstrating exclusive bromo-site arylation , minimizes protecting group manipulations and reduces the number of linear steps relative to symmetric dihalo pyridazines, directly accelerating SAR cycles.

Agrochemical Intermediate for Fungicidal Pyridazine Derivatives

Patents from Syngenta and other agrochemical innovators describe halogenated pyridazines as key intermediates for constructing fungicidal active ingredients [1]. The combination of a methyl group (enhancing metabolic stability) and differential halogen reactivity makes 3-bromo-6-chloro-4-methylpyridazine a preferred scaffold for generating focused libraries of pyridazine-based fungicides, where the C6 position can be elaborated with diverse side chains after initial C3 functionalization.

Synthesis of CNS-Penetrant Molecular Probes and Tool Compounds

The measured LogP of 1.54 places 3-bromo-6-chloro-4-methylpyridazine in the ideal lipophilicity window for passive blood-brain barrier penetration [2]. This property, combined with its bifunctional halogenation pattern, positions the compound as an attractive building block for assembling CNS-targeted chemical probes, where the pyridazine core can serve as a bioisostere for phenyl or pyridine rings while maintaining favorable physicochemical properties.

High-Temperature and High-Pressure Reaction Development

The elevated boiling point (315.8°C at 760 mmHg) and higher density (1.7 g/cm³) relative to dichloro analogs [3] make 3-bromo-6-chloro-4-methylpyridazine suitable for reactions conducted at elevated temperatures without risk of premature evaporation or pressure buildup. This is particularly relevant for microwave-assisted cross-coupling protocols and continuous flow processes where thermal stability and phase behavior are critical process parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-6-chloro-4-methylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.